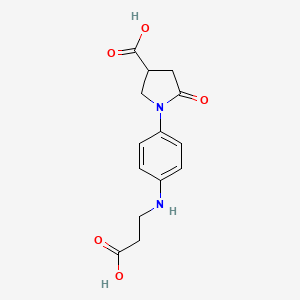

1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 834894-47-2

Cat. No.: VC19000454

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834894-47-2 |

|---|---|

| Molecular Formula | C14H16N2O5 |

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21) |

| Standard InChI Key | RHQUIEWDWQQLSR-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidinone ring (5-oxopyrrolidine) fused to a carboxylic acid group at position 3 and a para-substituted phenyl group at position 1. The phenyl group is further functionalized with a 2-carboxyethylamino moiety, introducing both hydrophilic (carboxylic acid) and flexible (ethylamino) regions . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Formula | C₁₄H₁₆N₂O₅ |

| Molecular Weight | 292.29 g/mol |

| CAS Registry Number | 834894-47-2 |

| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |

The presence of two carboxylic acid groups (pKa ~2–3 and ~4–5) and an aromatic amine (pKa ~4–5) confers pH-dependent solubility, with increased solubility in alkaline conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid likely involves multi-step reactions, as inferred from analogous compounds :

-

Cyclization: Reaction of itaconic acid with 4-((2-carboxyethyl)amino)aniline under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring.

-

Functionalization: Introduction of the carboxyethylamino group via nucleophilic substitution or reductive amination.

Example Protocol (adapted from ):

-

Step 1: Itaconic acid (0.75 mol) and 4-((2-carboxyethyl)amino)aniline (0.5 mol) are refluxed in water for 24 hours.

-

Step 2: The intermediate is purified via recrystallization from NaOH/HCl solutions, yielding the crude product.

-

Yield: ~50–70% (estimated based on analogous syntheses).

Industrial-Scale Considerations

Industrial production may employ continuous-flow reactors to enhance efficiency. Key parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 100–120°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Catalyst | H₂SO₄ or Pd/C | Acid catalysts improve esterification; metal catalysts aid hydrogenation. |

| Solvent | Water/DMF (3:1) | Balances solubility and reaction kinetics. |

Biological Activity and Mechanisms

| Compound | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6 | 1.675 |

| Ascorbic Acid (Control) | 58.4 | 1.149 |

Proposed Mechanism: The carboxylic acid groups chelate free radicals, while the aromatic system stabilizes electron-deficient intermediates .

Enzyme Inhibition

Pyrrolidine derivatives are known inhibitors of metalloproteases and kinases. The carboxyethylamino group may coordinate to metal ions in enzyme active sites, as seen in matrix metalloproteinase (MMP) inhibitors .

Applications in Scientific Research

Medicinal Chemistry

-

Drug Design: The compound’s bifunctional carboxylic acid groups make it a candidate for designing dual-acting inhibitors (e.g., targeting both COX-2 and 5-LOX in inflammation) .

-

Prodrug Development: Esterification of the carboxylic acids could enhance bioavailability.

Material Science

-

Coordination Polymers: The carboxylic acid and amine groups enable the formation of metal-organic frameworks (MOFs) with potential catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume